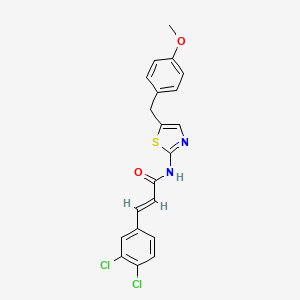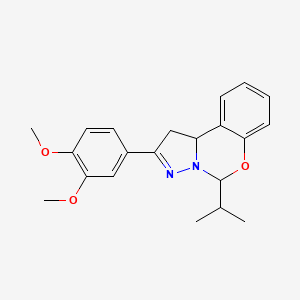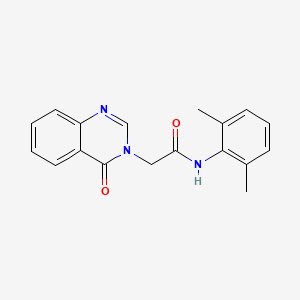![molecular formula C23H15Cl3N6O3S B11972266 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11972266.png)
2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide is a complex organic compound with a molecular formula of C23H15Cl3N6O3S . This compound is notable for its unique structure, which includes a triazole ring and multiple chlorophenyl groups. It is primarily used in scientific research due to its potential biological activities.
Méthodes De Préparation
The synthesis of 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide typically involves multiple steps. Starting from 4-chlorobenzoic acid, the process includes esterification, hydrazination, salt formation, and cyclization . The reaction conditions often require specific reagents such as methanol and hydrazine, and the process is carried out under controlled temperatures and pressures to ensure the desired product is obtained.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and in biology for investigating its potential as an antimicrobial and antiviral agent . In medicine, it is explored for its potential therapeutic effects, while in industry, it is used in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular processes such as signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide stands out due to its unique structure and diverse biological activities. Similar compounds include 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide and other derivatives of thiadiazole and triazole . These compounds share some structural similarities but differ in their specific functional groups and biological activities.
Propriétés
Formule moléculaire |
C23H15Cl3N6O3S |
|---|---|
Poids moléculaire |
561.8 g/mol |
Nom IUPAC |
2-[[4,5-bis(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H15Cl3N6O3S/c24-16-4-2-15(3-5-16)22-29-30-23(31(22)18-8-6-17(25)7-9-18)36-13-21(33)28-27-12-14-1-10-19(26)20(11-14)32(34)35/h1-12H,13H2,(H,28,33)/b27-12+ |
Clé InChI |
WOLFVZIKOFLPKW-KKMKTNMSSA-N |
SMILES isomérique |
C1=CC(=CC=C1C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=CC(=C(C=C4)Cl)[N+](=O)[O-])Cl |
SMILES canonique |
C1=CC(=CC=C1C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)-N-(2-(perfluoropropylthio)phenyl)acetamide](/img/structure/B11972202.png)
![2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11972212.png)

![4-Methoxy-N-[2-(piperazin-1-yl)ethyl]benzamide](/img/structure/B11972222.png)
![4-{[(E)-(4-ethylphenyl)methylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11972224.png)

![5-[3-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole](/img/structure/B11972239.png)
![2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B11972241.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11972243.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11972246.png)

